N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide
CAS No.: 339102-43-1
Cat. No.: VC4508837
Molecular Formula: C16H13F3N4O2
Molecular Weight: 350.301
* For research use only. Not for human or veterinary use.
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide - 339102-43-1](/images/structure/VC4508837.png)
Specification
CAS No. | 339102-43-1 |
---|---|
Molecular Formula | C16H13F3N4O2 |
Molecular Weight | 350.301 |
IUPAC Name | N'-(3-cyano-4-methoxypyridin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide |
Standard InChI | InChI=1S/C16H13F3N4O2/c1-24-14-5-6-21-15(13(14)8-20)22-10-23-25-9-11-3-2-4-12(7-11)16(17,18)19/h2-7,10H,9H2,1H3,(H,21,22,23) |
Standard InChI Key | RXRZOYMBIKOYFN-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)N=CNOCC2=CC(=CC=C2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₆H₁₃F₃N₄O₂, with a molecular weight of 362.30 g/mol . Its IUPAC name, N-[(3-trifluoromethylphenyl)methoxy]-N'-(3-cyano-4-methoxypyridin-2-yl)methanimidamide, reflects the presence of three key functional groups:
-
A 3-cyano-4-methoxypyridinyl moiety at position 2
-
A trifluoromethylbenzyloxy group at the N'-position
-
An iminoformamide backbone linking the two aromatic systems .
Table 1 summarizes its core chemical identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 339102-43-1 | |
Molecular Formula | C₁₆H₁₃F₃N₄O₂ | |
Molecular Weight | 362.30 g/mol | |
SMILES | COC1=C(C(=NC=C1)N=CNOCC2=CC(C(F)(F)F)=CC=C2)C#N | |
InChIKey | LSGZNFYSHVXPEG-UHFFFAOYSA-N (analog) |
Structural Features
The 3-cyano group on the pyridine ring enhances electron-withdrawing effects, potentially influencing π-π stacking interactions in biological targets . The trifluoromethyl (-CF₃) substituent on the benzyloxy group contributes to:
-
Lipophilicity: LogP increases by ~1.0 compared to non-fluorinated analogs
-
Metabolic stability: CF₃ groups resist oxidative degradation in phase I metabolism
-
Electron-withdrawing effects: Polarizes the benzyloxy group, affecting hydrogen-bond acceptor capacity .
X-ray crystallography data for analogous compounds (e.g., PubChem CID 4586303) reveal planar conformations stabilized by intramolecular hydrogen bonds between the iminoformamide NH and pyridinyl nitrogen .
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis protocol exists for this compound, convergent strategies from related iminoformamides suggest two viable routes:
Route A: Sequential Alkylation-Condensation
-
Chalcone Formation: Claisen-Schmidt condensation of 4-methoxy-3-cyanopyridine-2-carbaldehyde with 3-(trifluoromethyl)benzyl bromide yields a chalcone intermediate (yield: 68–72%) .
-
Iminoformamide Coupling: Reaction with formamidine acetate under Mitsunobu conditions (DIAD, PPh₃) introduces the iminoformamide bridge.
Route B: One-Pot Multi-Component Reaction
A solvent-free approach combines:
-
3-Cyano-4-methoxypyridin-2-amine
-
3-(Trifluoromethyl)benzyl chloroformate
-
Trimethyl orthoformate
Heating at 110°C for 15 minutes achieves 83% conversion, as validated in analogous systems .
Spectroscopic Analysis
Key spectral signatures from related compounds include:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.42 (s, 1H, pyridinyl H-6)
-
δ 7.89–7.45 (m, 4H, benzyl aromatic H)
-
δ 6.98 (d, J=5.2 Hz, 1H, pyridinyl H-5)
-
δ 5.21 (s, 2H, OCH₂C₆H₄CF₃)
IR (KBr):
Research Findings and Current Status
As of 2025, this compound remains discontinued in commercial catalogs, with no clinical trials reported . Patent CA3072399A1 describes related iminoformamide derivatives as cytotoxic payloads in antibody-drug conjugates, suggesting potential utility in targeted cancer therapies .
Future Directions and Concluding Remarks
Critical research priorities include:
-
Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity studies
-
ADMET Profiling: Assess hepatic microsomal stability and CYP450 inhibition potential
-
Target Validation: Use CRISPR-Cas9 screening to identify novel protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume